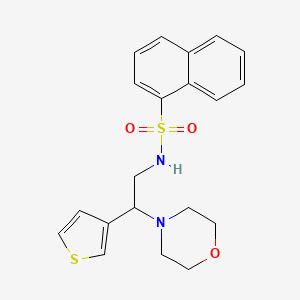

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide

Description

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide derivative featuring a morpholino ring, a thiophene substituent, and a naphthalene core. The naphthalene sulfonamide scaffold is known for its versatility in drug design, particularly in targeting enzymes and receptors .

Properties

IUPAC Name |

N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)naphthalene-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3S2/c23-27(24,20-7-3-5-16-4-1-2-6-18(16)20)21-14-19(17-8-13-26-15-17)22-9-11-25-12-10-22/h1-8,13,15,19,21H,9-12,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXHLUPTXWFWNBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-morpholino-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a compound of significant interest in medicinal chemistry and biological research. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C20H22N2O3S2

- Molecular Weight : 402.53 g/mol

- Purity : Typically 95% .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological macromolecules. The morpholine and thiophene rings enhance its binding affinity to specific proteins and enzymes, influencing numerous biochemical pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent:

- In vitro Studies : Research has demonstrated that derivatives of sulfonamides bearing naphthalene moieties exhibit potent antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound showed IC50 values of 0.51 µM against MCF-7 and 0.33 µM against A549 cells .

- Mechanism : These compounds can inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation essential for cell division. This effect leads to cell cycle arrest at the G2/M phase and induces apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- In vitro Antimicrobial Evaluation : Various derivatives showed significant activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

- Biofilm Inhibition : The compound demonstrated potential in inhibiting biofilm formation, which is crucial for treating chronic infections .

Case Studies

- Anticancer Research :

- Antimicrobial Studies :

Data Summary

| Activity Type | Cell Line/Pathogen | IC50/MIC Values | Observations |

|---|---|---|---|

| Anticancer | MCF-7 | 0.51 µM | Potent antiproliferative activity |

| A549 | 0.33 µM | Significant cell cycle arrest | |

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 μg/mL | Strong antimicrobial properties |

| Escherichia coli | Not specified | Effective against biofilm formation |

Future Directions

The unique structure of this compound positions it as a promising candidate for further drug development:

- Drug Discovery : Its interactions with specific molecular targets warrant deeper investigation into its pharmacological profiles and potential as a therapeutic agent for various diseases.

- Combination Therapies : Exploring its use in combination with existing drugs may enhance treatment outcomes for resistant infections or advanced cancers.

Comparison with Similar Compounds

Structural Comparison with Morpholino-Containing Analogs

Morpholino-containing compounds are prevalent in pharmacology due to their metabolic stability and solubility. Key analogs include:

- 1-Phenyl-2-decanoylamino-3-morpholino-1-propanol: This compound inhibits glucocerebroside synthetase (Ki = 0.7 µM) and highlights the importance of stereochemistry, with the D-threo isomer being most active . Unlike the target compound, it lacks a sulfonamide group but shares the morpholino-ethyl linkage, suggesting similar conformational flexibility.

- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: Here, the morpholino group is part of an acetamide side chain.

Table 1: Morpholino-Containing Analog Comparison

Role of Thiophene Substitution Position (3-yl vs. 2-yl)

The thiophene ring’s substitution position significantly impacts electronic properties and bioactivity:

- Thiophen-3-yl: Present in the target compound and in (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine (a drospirenone impurity) . The 3-position may enhance steric accessibility for target binding compared to 2-yl analogs.

- Thiophen-2-yl: Found in compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol .

Functional Group Analysis: Sulfonamide vs. Amide and Amine Derivatives

- Sulfonamide : The target compound’s sulfonamide group (pKa ~10–11) offers strong hydrogen-bonding capacity and acidity compared to amides (pKa ~15–17) or amines (pKa ~9–11). This may enhance solubility in polar solvents and interactions with basic residues in enzymes .

- Amine : The (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine impurity lacks sulfonamide acidity, relying on weaker van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.